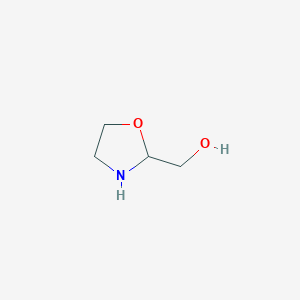
Oxazolidinylmethyl alcohol
Cat. No. B8367007
M. Wt: 103.12 g/mol
InChI Key: UPUSBBKJEKFTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04735961
Procedure details


In an operation carried out in a manner similar to that described in Example 1, p-toluene-sulfonyl chloride is added portionwise to a cooled solution of 2-phenyl-3-(t-butylamino)-5-(hydroxymethyl)oxazolidine in pyridine while the temperature is maintained below 25° C. to obtain a tosylate of the 2-hydroxymethyloxazolidine.

Name
2-phenyl-3-(t-butylamino)-5-(hydroxymethyl)oxazolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[C:12]1([CH:18]2[N:22](NC(C)(C)C)[CH2:21][CH:20](CO)[O:19]2)C=CC=CC=1>N1C=CC=CC=1>[S:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)([O-:19])(=[O:9])=[O:8].[OH:8][CH2:12][CH:18]1[NH:22][CH2:21][CH2:20][O:19]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Step Two
|
Name
|
2-phenyl-3-(t-butylamino)-5-(hydroxymethyl)oxazolidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1OC(CN1NC(C)(C)C)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained below 25° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1OCCN1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
